molecular formula C9H16ClF2N B6200084 rac-1-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanamine hydrochloride CAS No. 2694057-48-0

rac-1-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanamine hydrochloride

Cat. No.: B6200084
CAS No.: 2694057-48-0
M. Wt: 211.7
InChI Key:
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Description

rac-1-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanamine hydrochloride: is a chemical compound with potential applications in various scientific fields. It is characterized by its unique spirocyclic structure, which includes a difluorinated octane ring. This compound is of interest due to its potential biological activity and its utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic ring and the introduction of the difluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms may also be considered to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

rac-1-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of rac-1-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanol
  • rac-(3R,4S)-1,1-difluorospiro[2.5]octane-4-carboxylic acid

Uniqueness

rac-1-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanamine hydrochloride is unique due to its specific spirocyclic structure and the presence of the difluoromethyl group. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

2694057-48-0

Molecular Formula

C9H16ClF2N

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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